Mogroside II-A2
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Overview
Description
Mogroside II-A2 is a triterpenoid glycoside isolated from the extracts of Luo Han Guo (Siraitia grosvenorii), a fruit native to southern China. It is a nonsugar sweetener known for its intense sweetness, which is significantly higher than that of sucrose. Mogrosides, including this compound, exhibit various biological activities such as antioxidant, antidiabetic, and anticancer properties .
Mechanism of Action
Target of Action
Mogroside II A2 is a triterpenoid glycoside and a nonsugar sweetener derived from the plant Siraitia grosvenorii Swingle . It has been found to exhibit antioxidant, antidiabetic, and anticancer activities
Mode of Action
Its antioxidant, antidiabetic, and anticancer activities suggest that it may interact with multiple targets and pathways within cells .
Biochemical Pathways
Mogroside II A2 is likely to affect several biochemical pathways due to its reported antioxidant, antidiabetic, and anticancer activities . .
Result of Action
The molecular and cellular effects of Mogroside II A2’s action are likely to be diverse, given its reported antioxidant, antidiabetic, and anticancer activities . .
Biochemical Analysis
Biochemical Properties
Mogroside II A2 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This compound interacts with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby reducing inflammation . Additionally, Mogroside II A2 has been shown to modulate the activity of glucose transporters, enhancing glucose uptake and improving insulin sensitivity, which is beneficial in managing diabetes .
Cellular Effects
Mogroside II A2 influences various cellular processes and functions. It has been observed to affect cell signaling pathways, particularly those involved in inflammation and oxidative stress. By activating the AMP-activated protein kinase (AMPK) pathway, Mogroside II A2 enhances cellular energy homeostasis and reduces inflammation . This compound also impacts gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes, thereby protecting cells from oxidative damage and inflammation . Furthermore, Mogroside II A2 has been shown to inhibit the proliferation of cancer cells and induce apoptosis, contributing to its anticancer properties .
Molecular Mechanism
At the molecular level, Mogroside II A2 exerts its effects through various mechanisms. It binds to and inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators . Additionally, Mogroside II A2 activates the AMPK pathway, which plays a crucial role in regulating cellular energy balance and reducing inflammation . This compound also modulates gene expression by interacting with transcription factors and influencing the expression of genes involved in antioxidant defense and inflammation . These molecular interactions contribute to the overall biological activities of Mogroside II A2.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mogroside II A2 have been observed to change over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as light and temperature . Over time, Mogroside II A2 may undergo degradation, leading to a reduction in its biological activity. Long-term studies have shown that Mogroside II A2 maintains its antioxidant and anti-inflammatory properties for extended periods, although its efficacy may decrease with prolonged storage . In in vitro and in vivo studies, the long-term effects of Mogroside II A2 on cellular function have been consistent with its known biological activities .
Dosage Effects in Animal Models
The effects of Mogroside II A2 vary with different dosages in animal models. At lower doses, Mogroside II A2 has been shown to enhance glucose uptake, improve insulin sensitivity, and reduce inflammation without causing any adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and liver toxicity . The threshold for these adverse effects varies depending on the animal model and the duration of exposure. It is important to determine the optimal dosage to maximize the beneficial effects of Mogroside II A2 while minimizing potential toxicity .
Metabolic Pathways
Mogroside II A2 is involved in various metabolic pathways, particularly those related to glucose metabolism and antioxidant defense. This compound interacts with enzymes such as glucose transporters and AMPK, enhancing glucose uptake and improving insulin sensitivity . Additionally, Mogroside II A2 modulates the activity of antioxidant enzymes, such as superoxide dismutase and catalase, enhancing the cellular antioxidant defense system . These interactions contribute to the overall metabolic effects of Mogroside II A2, including improved glucose metabolism and reduced oxidative stress .
Transport and Distribution
Within cells and tissues, Mogroside II A2 is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, Mogroside II A2 can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects . The distribution of Mogroside II A2 within tissues is influenced by factors such as blood flow and tissue permeability . Understanding the transport and distribution mechanisms of Mogroside II A2 is crucial for optimizing its therapeutic potential.
Subcellular Localization
Mogroside II A2 exhibits specific subcellular localization, which is essential for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules and exerts its biological effects . The subcellular localization of Mogroside II A2 is influenced by targeting signals and post-translational modifications that direct it to specific compartments . Understanding the subcellular localization of Mogroside II A2 provides insights into its mechanism of action and helps in optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mogroside II-A2 involves the extraction of mogrosides from Luo Han Guo fruit. The extraction process typically employs methods such as ethanol extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC). The complexities of the mogroside structures, which consist of mogrol and glycosylated sugar moieties linked by β-linkage, pose challenges in purification and synthesis .
Industrial Production Methods: Industrial production of this compound often involves biotransformation processes. These processes utilize enzymes or microbial fermentation to convert precursor mogrosides into this compound. For instance, bioconversion in yeast or enzymatic glycosyl transfer methods can be employed to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Mogroside II-A2 undergoes various chemical reactions, including:
Oxidation: Mogrosides can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycosidic bonds or the aglycone moiety.
Substitution: Substitution reactions can occur at the hydroxyl groups of the sugar moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and pyridine are employed for acetylation reactions.
Major Products Formed: The major products formed from these reactions include various mogroside derivatives with altered sweetness and biological activities .
Scientific Research Applications
Mogroside II-A2 has a wide range of scientific research applications:
Chemistry: Used as a natural sweetener in food chemistry and as a precursor for synthesizing other mogrosides.
Biology: Studied for its antioxidant properties and its role in modulating blood glucose levels.
Medicine: Investigated for its potential anticancer and antidiabetic effects.
Industry: Utilized in the production of low-calorie sweeteners and functional foods
Comparison with Similar Compounds
Mogroside V: Another triterpenoid glycoside from Luo Han Guo, known for its intense sweetness.
Mogroside III: A precursor to Mogroside V, with similar biological activities.
Mogroside IIE: A bitter triterpenoid saponin that can be converted into sweet mogrosides
Uniqueness of Mogroside II-A2: this compound is unique due to its specific glycosylation pattern, which contributes to its distinct sweetness and biological activities. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R)-6-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O14/c1-20(9-13-27(44)39(4,5)52)21-15-16-40(6)26-12-10-22-23(42(26,8)28(45)17-41(21,40)7)11-14-29(38(22,2)3)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21?,23?,24-,25-,26?,27-,28-,29+,30-,31-,32+,33+,34-,35-,36-,37?,40+,41-,42+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAWMGMTBGDBFT-UMIXZHIDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)C1CC[C@@]2([C@@]1(C[C@H]([C@@]3(C2CC=C4C3CC[C@@H](C4(C)C)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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